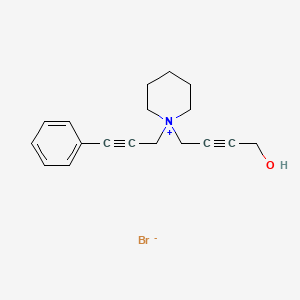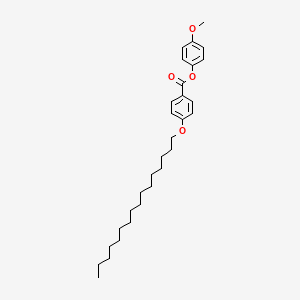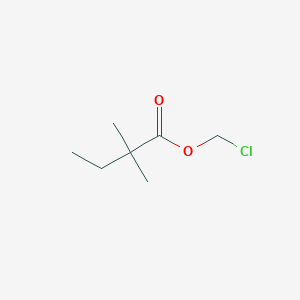![molecular formula C8H13N3O3 B1659762 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate CAS No. 67865-69-4](/img/structure/B1659762.png)
3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate
Overview
Description
3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate, commonly known as TBC-DAzP, is a diazo compound that has gained significant interest in scientific research due to its unique chemical properties. TBC-DAzP is a stable and water-soluble compound that can easily penetrate cell membranes, making it an excellent tool for studying biological processes.
Mechanism of Action
TBC-DAzP is a photoactivatable compound that can be activated by UV light. Upon activation, TBC-DAzP releases a diazonium ion, which can react with nucleophiles such as amino acids and peptides. This reaction results in the formation of a covalent bond between the diazonium ion and the nucleophile, allowing for the study of protein-protein interactions and other biological processes.
Biochemical and Physiological Effects:
TBC-DAzP has been shown to have minimal effects on cellular processes, making it an excellent tool for studying biological processes without interfering with normal cellular function. However, TBC-DAzP can cause cytotoxicity at high concentrations, and caution should be taken when handling this compound.
Advantages and Limitations for Lab Experiments
TBC-DAzP has several advantages for use in laboratory experiments, including its stability, water solubility, and ability to penetrate cell membranes. However, TBC-DAzP can be expensive and requires specialized equipment for activation, limiting its use in some laboratories.
Future Directions
There are several future directions for the use of TBC-DAzP in scientific research. One area of interest is the use of TBC-DAzP as a tool for studying protein-protein interactions in live cells. Another area of interest is the development of new methods for synthesizing TBC-DAzP and other photoactivatable compounds. Additionally, TBC-DAzP could be used in combination with other tools, such as fluorescent probes, to study complex biological processes.
Scientific Research Applications
TBC-DAzP has been widely used in scientific research as a photolabile protecting group for amino acids and peptides. It has also been used as a photoactivatable crosslinker for studying protein-protein interactions. TBC-DAzP has also been used to study the role of calcium signaling in cellular processes.
properties
IUPAC Name |
tert-butyl N-(3-diazo-2-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-8(2,3)14-7(13)10-4-6(12)5-11-9/h5H,4H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOWKMKHAHDDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90797492 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90797492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate | |
CAS RN |
67865-69-4 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90797492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine](/img/structure/B1659695.png)
![Benzenamine, 4-ethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B1659696.png)



